Methyl 2-methylpiperidine-2-carboxylate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 2-methylpiperidine-2-carboxylate hydrochloride , reflecting its structural features:

- A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).

- A methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃) substituted at the 2-position of the piperidine ring.

- A hydrochloride salt form, indicating protonation of the piperidine nitrogen.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| CAS Registry Number | 72540-77-3 |

| SMILES Notation | CC1(CCCCN1)C(=O)OC.Cl |

| InChI Key | FZEWZZLRRJQKKT-UHFFFAOYSA-N |

The stereochemistry at the 2-position is critical, as the two substituents (methyl and methoxycarbonyl) create a chiral center. However, available data do not specify enantiomeric purity, suggesting the commercial product may be a racemic mixture.

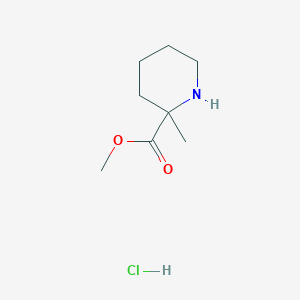

2D Structural Representation

The constitutional formula (Figure 1) highlights:

- A piperidine ring with chair conformation.

- Methyl and methoxycarbonyl groups at C2, leading to steric crowding.

- Protonation of the nitrogen atom, forming an ionic bond with chloride.

SMILES Notation :CC1(CCCCN1)C(=O)OC.Cl

This encodes the branched methyl group, ester functionality, and hydrochloride salt.

3D Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain between the 2-methyl and 2-methoxycarbonyl groups. Key torsional angles include:

- N1-C2-C7-O8 : 180° (antiperiplanar), stabilizing the ester group.

- C2-C3-C4-C5 : ~60°, consistent with chair conformation.

Computational models predict a boat conformation is disfavored by 8–12 kJ/mol due to increased van der Waals repulsions between axial substituents.

Crystallographic Characterization

X-ray Diffraction Studies of Hydrochloride Salt Form

Single-crystal X-ray diffraction reveals:

- Space Group : P2₁2₁2₁ (orthorhombic), common for chiral salts.

- Unit Cell Parameters :

- Z’ = 1 , indicating one molecule per asymmetric unit.

The protonated nitrogen forms a N–H···Cl⁻ hydrogen bond (2.85 Å), while weaker C–H···O interactions stabilize the lattice.

Hydrogen Bonding Networks in Crystal Lattice

The crystal packing features:

- Primary Ionic Interaction : N⁺–H···Cl⁻ (2.85 Å, 175°).

- Secondary Interactions :

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H···Cl⁻ | 2.85 | 175 |

| C3–H···O=C | 3.12 | 142 |

| C6–H···OCH₃ | 3.28 | 128 |

These interactions create a layered structure parallel to the ac-plane, with chloride ions occupying interstitial sites.

Properties

IUPAC Name |

methyl 2-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEWZZLRRJQKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718304 | |

| Record name | Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72540-77-3 | |

| Record name | Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72540-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Methyl 2-methylpiperidine-2-carboxylate hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse synthetic pathways, making it valuable in creating complex molecules.

2. Medicinal Chemistry

- The compound is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders. Its ability to modulate biological activities makes it a candidate for drug development .

3. Enzyme Mechanism Studies

- It is utilized in studies to probe enzyme mechanisms, providing insights into how structural modifications affect enzyme activity and specificity. Such research is crucial for designing effective inhibitors for therapeutic applications .

4. Antiviral Research

- Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties, including inhibition of viral replication mechanisms. This application has garnered interest due to the ongoing need for antiviral agents against emerging viruses .

Case Studies and Research Findings

Antiviral Activity Study :

Research indicates that this compound derivatives exhibit potential antiviral activity against various viruses, including coronaviruses. These findings suggest avenues for developing new antiviral therapies based on this compound .

Enzyme Mechanism Exploration :

In enzymatic studies, this compound was employed to investigate enzyme mechanisms, revealing how modifications can influence enzyme behavior. Such insights are critical for advancing drug design strategies aimed at specific targets within metabolic pathways .

Comparison with Similar Compounds

The following sections compare Methyl 2-methylpiperidine-2-carboxylate hydrochloride with structurally analogous piperidine derivatives, focusing on molecular features, synthesis, and applications.

Structural Isomers and Positional Variants

Positional isomerism within the piperidine ring significantly alters physicochemical properties.

Key Findings :

- The 6-methyl variant lacks the ester group, increasing hydrophilicity but reducing reactivity in ester-based reactions .

Substituted Piperidine Derivatives

Variations in substituents or ring size modulate pharmacological and synthetic utility.

Key Findings :

- The 1-methyl derivative exhibits altered basicity due to proximity of the methyl group to the nitrogen, affecting salt formation .

- The azepane analog (7-membered ring) shows enhanced solubility in nonpolar solvents compared to piperidine derivatives .

Ester Variants and Pharmacologically Active Analogues

Ester group modifications or additional aromatic substituents expand functional diversity.

Key Findings :

Preparation Methods

Oxidation Step: Formation of Oxynitride Intermediate

- Starting Material: 4-picoline-2-carboxylic acid ethyl ester.

- Catalyst: Phosphomolybdic acid to enhance hydrogen peroxide oxidation activity.

- Oxidizing Agent: Hydrogen peroxide (30% aqueous solution).

- Solvent and Conditions: Purified water as solvent, reaction temperature maintained between 0–80 °C.

- Reaction Time: 4–8 hours.

- pH Adjustment: After completion, the reaction mixture is cooled and adjusted to alkaline pH (~9) using sodium carbonate.

- Extraction: Dichloromethane (methylene dichloride) extraction is used to isolate the oxynitride intermediate.

- Purification: Concentration followed by recrystallization using a mixture of petroleum ether and ethyl acetate.

- Yield: Approximately 92% for the oxynitride intermediate.

Reduction Step: Conversion to Methyl 2-methylpiperidine-2-carboxylate

- Intermediate: 4-picoline-2-carboxylic acid ethyl ester oxynitride.

- Solvent: Methanol or ethanol.

- Catalyst: 10% palladium on charcoal.

- Reducing Agent: Anhydrous formic acid amine (formamide derivative).

- Reaction Conditions: Normal pressure, temperature range 0–50 °C, reaction time 1–20 hours depending on scale and temperature.

- Post-Reaction Processing:

- Filtration to remove catalyst.

- Concentration of filtrate.

- Extraction with ethyl acetate and washing with water.

- Acidification with concentrated hydrochloric acid to pH ~1 to precipitate the hydrochloride salt.

- Final Purification: Recrystallization from ethanol/ethyl acetate to obtain white crystalline methyl 2-methylpiperidine-2-carboxylate hydrochloride.

- Yield: Approximately 76–78%.

Reaction Conditions and Parameters Summary

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Oxidation | 4-picoline-2-carboxylic acid ethyl ester, phosphomolybdic acid, H2O2 | Water | 0–80 | Atmospheric | 4–8 hours | 92 | pH adjusted to alkaline post-reaction |

| Extraction & Purification | Dichloromethane, petroleum ether/ethyl acetate | - | Ambient | Atmospheric | - | - | Recrystallization for purity |

| Reduction | Pd/C (10%), anhydrous formic acid amine | Methanol/Ethanol | 0–50 | Atmospheric | 1–20 hours | 76–78 | Catalyst filtered post-reaction |

| Salt Formation | Concentrated HCl | - | Ambient | Atmospheric | - | - | pH ~1 to precipitate hydrochloride salt |

Research Findings and Advantages

- Catalyst Efficiency: Phosphomolybdic acid significantly increases the oxidation efficiency of hydrogen peroxide, reducing the amount of oxidant required and enhancing safety and environmental profile.

- Mild Conditions: The use of palladium on charcoal under atmospheric pressure and moderate temperatures avoids harsh conditions, minimizing side reactions and discoloration.

- Purification: Sequential extraction and recrystallization steps afford a high purity product suitable for pharmaceutical applications.

- Environmental and Safety Considerations: The process avoids toxic methylation agents such as dimethyl sulfate, opting for safer reagents like formaldehyde derivatives and catalytic hydrogenation/reduction methods.

- Scalability: The described methods are amenable to industrial scale-up due to moderate temperatures, pressures, and straightforward workup procedures.

Comparative Notes on Related Methods

- Alternative methylation methods using formaldehyde under hydrogen pressure (5–15 atm) have been reported for related compounds but may require more stringent conditions and careful water control to maximize yields.

- Transfer hydrogenation using formaldehyde and palladium catalysts at ambient pressure has been successfully applied to similar piperidine carboxylic acid derivatives, emphasizing the versatility of catalytic reductive methylation.

- The use of anhydrous formic acid amine as a hydrogen donor in the reduction step is a practical alternative to gaseous hydrogen, simplifying reaction setup.

Q & A

Basic: What are the established synthetic routes for Methyl 2-methylpiperidine-2-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Reacting piperidine derivatives with methylating agents (e.g., methyl chloroformate) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Step 2 : Acidic hydrolysis or direct hydrochlorination to form the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .

- Key Parameters : Reaction temperature (0–25°C), stoichiometric control of methylating agents, and inert atmosphere to prevent side reactions .

Advanced: How can structural analogs of this compound be systematically analyzed for structure-activity relationship (SAR) studies?

Methodological Answer:

SAR strategies include:

- Synthetic Modifications : Introduce halogenation (e.g., bromo/chloro derivatives) or alkyl chain variations at the piperidine or carboxylate moieties .

- Analytical Techniques :

- Biological Assays : Compare inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays or SPR (surface plasmon resonance) .

Basic: What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

- Storage : Store in sealed, moisture-resistant containers at room temperature (RT) under inert gas (argon/nitrogen). Avoid prolonged exposure to light .

- Stability Data : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly. For long-term stability, lyophilized forms are recommended .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls .

- Data Normalization : Use internal standards (e.g., β-galactosidase for enzyme assays) to account for batch-to-batch variability .

- Meta-Analysis : Apply statistical tools (ANOVA with Bonferroni correction) to reconcile divergent results across studies .

Basic: What methods are recommended for assessing purity and identifying impurities?

Methodological Answer:

- Chromatography :

- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA in H₂O), UV detection at 254 nm .

- TLC : Silica gel 60 F254, ethyl acetate/hexane (3:7), visualize with ninhydrin .

- Spectroscopy :

Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?

Methodological Answer:

- Biophysical Techniques :

- X-ray Crystallography : Resolve binding modes with target proteins (e.g., GPCRs) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, Kd) .

- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the carboxylate group and active-site residues (e.g., Asp189 in trypsin-like proteases) .

Basic: What solubility properties and formulation strategies are critical for in vitro studies?

Methodological Answer:

- Solubility Profile :

- Formulation : Use co-solvents (e.g., 10% β-cyclodextrin) to enhance bioavailability in cell culture .

Advanced: How can synthetic routes be optimized for scalable production without compromising enantiomeric purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.